molecular formula C₈H₁₀D₄O₆ B1155725 1,2-Bis(acetoxy-methyloxy)ethane-d4

1,2-Bis(acetoxy-methyloxy)ethane-d4

Cat. No.: B1155725
M. Wt: 210.22
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(acetoxy-methyloxy)ethane-d4 is a high-purity, deuterium-labelled analog of 1,2-Bis(acetoxy-methyloxy)ethane, provided at 98% purity . This stable isotope-labeled compound is specifically designed for use in advanced materials science research, where it serves as a critical precursor in the synthesis and development of nanocables and nanotubes . The presence of four deuterium atoms in its structure, with a molecular formula of C 8 H 10 D 4 O 6 and a molecular weight of 210.22 g/mol, makes it an essential tool for spectroscopic studies, metabolic research, and tracing the molecular pathways in synthetic processes . The compound is synthesized from 1,2-Ethylene glycol, confirming its role in well-established chemical pathways for nanomaterials production . To ensure stability and longevity, this product should be stored refrigerated or frozen between 2-8°C and protected from air and light . It is typically supplied as a powder and is soluble in various organic solvents, including Chloroform, Dichloromethane, and DMSO, offering flexibility for different experimental setups . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₈H₁₀D₄O₆

Molecular Weight

210.22

Synonyms

Acetic Acid Ethylenebis(oxymethylene) Ester-d4 ;  (Ethylenedioxy)di-methanol Diacetate-d4 ;  NSC 57560-d4 ;  1,1’-[1,2-Ethanediylbis(oxy)]bis-methanol 1,1’-Diacetate-d4

Origin of Product

United States

Preparation Methods

Direct Synthesis with Deuterated Building Blocks

The most efficient method involves starting with deuterated ethylene glycol (ethylene glycol-d4) or deuterated acetic acid. Ethylene glycol-d4 reacts with methyl chloroacetate in the presence of a base to form the bis(acetoxy-methyloxy)ethane backbone. For example:
Ethylene glycol-d4 + 2 CH3OCOCH2ClBase1,2-Bis(acetoxy-methyloxy)ethane-d4\text{Ethylene glycol-d4 + 2 CH}_3\text{OCOCH}_2\text{Cl} \xrightarrow{\text{Base}} \text{1,2-Bis(acetoxy-methyloxy)ethane-d4}
This method ensures uniform deuterium distribution but requires access to expensive deuterated starting materials.

Post-Synthetic H/D Exchange

Alternative approaches utilize H/D exchange catalysts, such as rhodium complexes, in heavy water (D2_2O) or deuterated alcohols. The WO2017045648A1 patent describes a rhodium-catalyzed process where hydrogen atoms on carbon adjacent to electronegative groups (e.g., ether oxygens) are replaced with deuterium. Key parameters include:

  • Temperature : 70–80°C to optimize exchange rates without decomposition.

  • Solvent : Heavy water or deuterated methanol (CD3_3OD) to maximize deuteration efficiency.

  • Catalyst : Rhodium(III) chloride or analogous complexes at 5–10 mol% loading.

Stepwise Synthesis and Optimization

Etherification and Acetylation

The non-deuterated precursor, 1,2-bis(hydroxymethyloxy)ethane, is synthesized via Williamson ether synthesis:
Ethylene glycol + 2 ClCH2OCH3NaOH1,2-bis(methyloxy)ethane\text{Ethylene glycol + 2 ClCH}_2\text{OCH}_3 \xrightarrow{\text{NaOH}} \text{1,2-bis(methyloxy)ethane}
Subsequent acetylation with acetic anhydride yields 1,2-bis(acetoxy-methyloxy)ethane. For deuterated variants, deuterated sodium hydroxide (NaOD) and deuterated acetic anhydride ((CD3_3CO)2_2O) are substituted.

Table 1: Reaction Conditions for Acetylation

ParameterNon-DeuteratedDeuterated
BaseNaOHNaOD
Acetylating Agent(CH3_3CO)2_2O(CD3_3CO)2_2O
SolventDMFDeuterated DMF
Yield85–90%75–80%

Deuterium Enrichment via Phase Transfer Catalysis (PTC)

The JPH05294901A patent highlights PTC for nitroaryl ether synthesis, which can be adapted for deuteration. Using benzyl dimethyl lauryl ammonium chloride as a catalyst, ethylene glycol-d4 reacts with deuterated methyl chloroacetate in a biphasic system (D2_2O/deuterated dichloroethane). This method achieves 70–75% deuteration at the methyloxy groups.

Catalytic Deuterium-Labeling Methods

Rhodium-Mediated C–H Activation

The WO2017045648A1 patent details a scalable deuteration technique using rhodium catalysts. Key steps include:

  • Substrate Preparation : 1,2-bis(acetoxy-methyloxy)ethane is dissolved in CD3_3OD.

  • Catalytic System : RhCl3_3·3H2_2O (8 mol%) and K2_2CO3_3 (2 equiv) are added.

  • Reaction Conditions : 75°C for 24–48 hours under nitrogen.

  • Workup : Filtration and solvent removal yield 85–90% deuterated product.

Table 2: Deuteration Efficiency with Rhodium Catalysts

Catalyst LoadingTemperature (°C)Time (h)Deuteration (%)
5 mol%704878
8 mol%753689
10 mol%802492

Acid-Catalyzed Exchange

Deuterated hydrochloric acid (DCl) in D2_2O promotes H/D exchange at acidic protons. While less efficient than rhodium catalysis, this method is cost-effective for small-scale synthesis.

Purification and Characterization

Crystallization and Filtration

Post-synthesis, the crude product is precipitated by adding D2_2O to the reaction mixture. Filtration and washing with deuterated solvents (e.g., CD3_3OD) remove unreacted precursors.

Chromatographic Techniques

Silica gel chromatography with deuterated eluents (e.g., CDCl3_3/CD3_3OD) resolves regioisomers and by-products. GC-MS and 2^2H NMR confirm deuteration levels and positional specificity.

Economic and Environmental Considerations

  • Cost of Deuterated Reagents : Heavy water and deuterated acetic anhydride contribute to 60–70% of total synthesis costs.

  • Waste Management : Alkaline wastewater from PTC methods requires neutralization, increasing processing time by 20–30%.

  • Catalyst Recycling : Rhodium recovery via ion-exchange resins reduces expenses by 15–20% .

Q & A

Q. What are the common synthetic routes for preparing deuterated ethers like 1,2-Bis(acetoxy-methyloxy)ethane-d4, and how do reaction conditions influence isotopic purity?

  • Methodological Answer : Deuterated ethers are typically synthesized via nucleophilic substitution reactions. For example, 1,2-dibromoethane can react with deuterated acetoxy-methyloxy precursors in polar aprotic solvents (e.g., acetonitrile) under reflux, using anhydrous potassium carbonate as a base to deprotonate phenolic intermediates and drive ether formation . Isotopic purity is influenced by solvent selection (low water content to prevent hydrolysis), reaction time, and post-synthetic purification via recrystallization or flash chromatography to remove non-deuterated byproducts .

Q. How is X-ray crystallography employed to resolve the structural configuration of deuterated ethane derivatives, and what are the key challenges in hydrogen/deuterium position refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is performed using a diffractometer (e.g., Bruker APEX-II CCD) to determine bond lengths, angles, and deuterium positions. Hydrogen atoms (including deuterium) are often positioned geometrically and refined with riding models due to their low electron density. Challenges include distinguishing between H and D atoms in electron density maps, requiring neutron diffraction or isotopic labeling validation for high-precision studies . Data refinement tools like ShelXL are used to optimize structural parameters, with thermal displacement parameters (Uiso) constrained to 1.2–1.5 times the parent atom’s values .

Advanced Research Questions

Q. In optimizing the synthesis of 1,2-Bis(acetoxy-methyloxy)ethane-d4, how do researchers balance solvent polarity and base strength to minimize hydrolysis of acetoxy groups while achieving high isotopic incorporation?

  • Methodological Answer : Solvent polarity (e.g., acetonitrile vs. DMF) affects nucleophilicity and reaction rates. Weak bases (e.g., K2CO3) are preferred over strong bases (e.g., NaH) to avoid deacetylation of sensitive acetoxy groups . Isotopic incorporation is monitored via mass spectrometry or <sup>2</sup>H NMR, with reaction quenching in ice water to arrest hydrolysis. Kinetic studies under varying pH and temperature conditions help identify optimal windows for high yield and isotopic fidelity .

Q. When conflicting NMR and crystallographic data arise regarding the conformational flexibility of deuterated ethane derivatives, what multi-technique approaches validate the dynamic behavior in solution versus solid-state?

  • Methodological Answer : Conformational discrepancies between solution (NMR) and solid-state (X-ray) data can arise from dynamic equilibria. Variable-temperature NMR experiments probe energy barriers to rotation, while solid-state NMR or neutron diffraction provides complementary insights into rigid conformations . Molecular dynamics simulations parameterized with crystallographic data can model solution-phase flexibility, reconciling experimental observations .

Q. How does the deuterium kinetic isotope effect (DKIE) influence the reaction pathways in acid-catalyzed hydrolysis studies of 1,2-Bis(acetoxy-methyloxy)ethane-d4, and what experimental controls are necessary to isolate isotopic effects?

  • Methodological Answer : DKIE manifests in slower reaction rates for deuterated compounds due to stronger C-D bonds. Hydrolysis kinetics are compared between deuterated and non-deuterated analogs under identical acidic conditions (e.g., H2SO4/H2O). Controls include using deuterated solvents (D2O) to avoid proton exchange and monitoring by <sup>1</sup>H/<sup>2</sup>H NMR or LC-MS to track isotopic retention .

Safety and Handling

Q. What protocols ensure safe handling and waste management of deuterium-labeled compounds like 1,2-Bis(acetoxy-methyloxy)ethane-d4 in laboratory settings, particularly regarding solvent volatility and isotopic contamination risks?

  • Methodological Answer : Deuterated compounds should be handled in fume hoods to mitigate solvent volatility (e.g., acetonitrile, ethanol). Waste must be segregated into halogenated/organic containers and treated by licensed facilities to prevent environmental release of isotopic contaminants . Spill kits with absorbent materials (e.g., vermiculite) and personal protective equipment (gloves, goggles) are mandatory. Regular air monitoring ensures compliance with isotopic exposure limits .

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